molecular formula C9H9NO B2952264 Isoindoline-2-carbaldehyde CAS No. 35180-21-3

Isoindoline-2-carbaldehyde

Cat. No.: B2952264
CAS No.: 35180-21-3
M. Wt: 147.177
InChI Key: YGKOJGIYEHULCD-UHFFFAOYSA-N
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Description

Isoindoline-2-carbaldehyde is an organic compound belonging to the class of isoindolines, which are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoindoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of isoindoline with formylating agents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of isoindoline-2-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of isoindoline derivatives. This process typically employs metal catalysts such as palladium or platinum supported on carbon, under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Isoindoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to isoindoline-2-carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to isoindoline-2-methanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Isoindoline-2-carboxylic acid.

    Reduction: Isoindoline-2-methanol.

    Substitution: Isoindoline derivatives with different functional groups.

Scientific Research Applications

Isoindoline-2-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases.

    Industry: It is utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of isoindoline-2-carbaldehyde involves its reactivity with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various molecular pathways, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

    Isoindoline: The parent compound without the aldehyde group.

    Isoindoline-2-methanol: The reduced form of isoindoline-2-carbaldehyde.

    Isoindoline-2-carboxylic acid: The oxidized form of this compound.

Comparison: this compound is unique due to the presence of the reactive aldehyde group, which allows it to participate in a wide range of chemical reactions. This reactivity distinguishes it from its reduced and oxidized forms, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1,3-dihydroisoindole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-7-10-5-8-3-1-2-4-9(8)6-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKOJGIYEHULCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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